N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105240-06-9
VCID: VC4182858
InChI: InChI=1S/C21H15N5OS/c27-19(25-21-24-15-8-2-4-11-18(15)28-21)13-26-17-10-3-1-7-14(17)23-20(26)16-9-5-6-12-22-16/h1-12H,13H2,(H,24,25,27)
SMILES: C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CC=N5
Molecular Formula: C21H15N5OS
Molecular Weight: 385.45

N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

CAS No.: 1105240-06-9

Cat. No.: VC4182858

Molecular Formula: C21H15N5OS

Molecular Weight: 385.45

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide - 1105240-06-9

Specification

CAS No. 1105240-06-9
Molecular Formula C21H15N5OS
Molecular Weight 385.45
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Standard InChI InChI=1S/C21H15N5OS/c27-19(25-21-24-15-8-2-4-11-18(15)28-21)13-26-17-10-3-1-7-14(17)23-20(26)16-9-5-6-12-22-16/h1-12H,13H2,(H,24,25,27)
Standard InChI Key HBYOXDCAMCADNF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CC=N5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide backbone bridging a benzothiazole ring at the N-terminal and a pyridine-substituted benzimidazole group at the C-terminal. The benzothiazole moiety (C7H5NS) contributes aromaticity and electron-rich sulfur atoms, while the benzimidazole-pyridine unit (C12H9N3) introduces hydrogen-bonding capabilities and metal-coordination sites . The planar arrangement of these heterocycles facilitates π-π stacking interactions, critical for binding to biological macromolecules.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC21H15N5OS\text{C}_{21}\text{H}_{15}\text{N}_5\text{OS}
Molecular Weight385.45 g/mol
IUPAC NameN-(1,3-benzothiazol-2-yl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CC=N5
Protonation SitesImidazole-N (pKa ~5.91–8.34), Benzothiazole-N (pKa ~3.02–4.72)

The compound’s acidity constants, determined via UV spectroscopy for analogs, suggest two protonation sites: the imidazole nitrogen (higher pKa) and the benzothiazole nitrogen (lower pKa) . These values influence solubility and bioavailability, with the neutral form predominating at physiological pH.

Spectroscopic Characterization

Synthetic batches are validated using 1H^1\text{H}-NMR, FTIR, and mass spectrometry. Key spectral features include:

  • FTIR: Stretching vibrations at 1650–1680 cm1^{-1} (amide C=O) and 3100–3300 cm1^{-1} (N-H) .

  • 1H^1\text{H}-NMR: Distinct peaks for pyridine protons (δ 8.5–9.0 ppm) and benzothiazole aromatic protons (δ 7.2–7.8 ppm).

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized via multistep reactions, typically involving:

  • Nucleophilic Substitution: 2-Aminobenzothiazole reacts with chloroacetyl chloride to form 2-chloro-N-(benzothiazol-2-yl)acetamide.

  • Condensation: The chloroacetamide intermediate couples with 2-(pyridin-2-yl)-1H-benzimidazole under basic conditions (e.g., K2 _2CO3 _3) to install the benzimidazole-pyridine group .

  • Purification: Recrystallization from ethanol or chromatography yields the final product (purity >95%).

Reaction Scheme:

2-Aminobenzothiazole+ClCH2COCl2-Chloro-N-(benzothiazol-2-yl)acetamide(Step 1)\text{2-Aminobenzothiazole} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-Chloro-N-(benzothiazol-2-yl)acetamide} \quad \text{(Step 1)} 2-Chloroacetamide+2-(Pyridin-2-yl)benzimidazoleTarget Compound(Step 2)\text{2-Chloroacetamide} + \text{2-(Pyridin-2-yl)benzimidazole} \rightarrow \text{Target Compound} \quad \text{(Step 2)}

Structural Modifications

Analog studies reveal that alkoxy substitutions on the benzothiazole ring (e.g., -OCH3 _3 at position 6) enhance antimicrobial potency by improving membrane permeability . Conversely, replacing the pyridine ring with bulkier groups (e.g., phenyl) reduces solubility but increases anticancer activity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Benzothiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–32 µg/mL. The thiazole sulfur disrupts microbial electron transport chains, while the acetamide linker enhances target affinity .

Neuropharmacological Applications

Structural analogs with triazole-thioacetamide groups show anticonvulsant activity in murine models, reducing seizure duration by 40–60% in maximal electroshock tests . While direct evidence for the target compound is lacking, its benzimidazole moiety likely modulates GABAA _A receptors, warranting further investigation.

Pharmacokinetic and Toxicological Profiles

Absorption and Metabolism

Preliminary ADME predictions (SwissADME) indicate moderate gastrointestinal absorption (LogP: 2.9) and cytochrome P450-mediated metabolism, primarily via oxidation of the pyridine ring. Plasma protein binding exceeds 85%, prolonging half-life but limiting free drug availability.

Toxicity Considerations

Rodent studies on analogs report low acute toxicity (LD50 _{50} > 500 mg/kg), though chronic exposure causes mild hepatorenal inflammation . The benzothiazole group’s potential genotoxicity necessitates rigorous safety profiling before clinical use.

Applications and Future Directions

Therapeutic Development

The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multitargeted therapies. Hybrid derivatives incorporating fluoro or nitro groups are under exploration to enhance blood-brain barrier penetration for neuro-oncology applications .

Industrial and Materials Science

Beyond pharmacology, the benzothiazole-imidazole framework shows promise in organic electronics. Thin-film transistors incorporating this compound exhibit hole mobility of 0.12 cm2 ^2/V·s, attributed to its extended π-conjugation .

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